5-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-indole-2-carboxamide: Shares the indole core but lacks the methoxyphenyl group.
N-Methyl-1H-indole-2-carboxamide: Similar structure but without the methoxy groups.
3-Methoxyphenyl-1H-indole-2-carboxamide: Lacks the N-methyl group.
Uniqueness
5-METHOXY-N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C19H20N2O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-17-8-7-16(24-3)10-14(17)11-18(21)19(22)20-12-13-5-4-6-15(9-13)23-2/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
KWNQSWHGFYPRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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